molecular formula C19H21ClF2N4O B1191812 NMS-1116354

NMS-1116354

Cat. No.: B1191812
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NMS-1116354 is a selective, ATP-competitive inhibitor of CDC7 (cell division cycle 7) kinase, a key regulator of DNA replication initiation and replication stress response . Preclinical studies demonstrate that this compound triggers late S-phase arrest, prevents origin firing during DNA replication, and activates DNA damage checkpoints, leading to selective apoptosis in tumor cells while sparing normal cells .

Properties

Molecular Formula

C19H21ClF2N4O

Appearance

Solid powder

Synonyms

NMS1116354;  NMS-1116354;  NMS 1116354.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Target : CDC7 kinase.
  • Mechanism : Blocks CDC7-mediated phosphorylation of MCM2-7 helicase components, halting replication fork restart and inducing replication stress .
  • Clinical Status : Entered Phase I trials (NCT01016327, NCT01092052) for advanced solid tumors but was discontinued due to strategic drug development decisions .
  • Synthesis: Requires an 8-step process involving Knorr’s pyrrole formation, regioselective acylation, and 2-aminopyrimidine construction .

Comparison with Similar CDC7 Inhibitors

Below is a comparative analysis of NMS-1116354 with other CDC7 inhibitors:

Structural and Mechanistic Differences

Compound Target Specificity Key Structural Features Mechanism of Action
This compound CDC7 (selective) Pyrrole-pyrimidine scaffold Blocks origin firing; induces S-phase arrest and apoptosis
PHA-767491 Dual CDC7/CDK9 inhibitor Tricyclic carbazole core Dual inhibition disrupts transcription and replication; broader toxicity profile
TAK-931 CDC7 (selective) Not fully disclosed Potent CDC7 inhibition with improved pharmacokinetics; Phase I/II trials ongoing
XL413 CDC7 (selective) Pyrazolo-pyridine derivative Preclinical efficacy in colorectal cancer models
BMS-863233 CDC7 (selective) Benzamide-based inhibitor Phase I terminated due to toxicity concerns

Preclinical and Clinical Profiles

Compound Preclinical Efficacy Clinical Phase Key Findings
This compound Induces replication fork stalling; tumor-selective apoptosis Phase I (Terminated) Trial discontinued; no published efficacy/safety data
TAK-931 Robust antitumor activity in xenografts Phase I/II (Ongoing) Well-tolerated with dose-dependent CDC7 inhibition
PHA-767491 Dual activity enhances cytotoxicity Preclinical/Phase I Limited clinical advancement due to off-target effects
XL413 Reduces tumor growth in CRC models Preclinical No clinical trials reported

Unique Advantages of this compound

  • Replication Fork Specificity : Unlike other inhibitors, this compound uniquely prevents the restart of collapsed replication forks, a mechanism critical in tumors with high replication stress .
  • Selectivity: Demonstrates tumor-specific apoptosis, sparing normal cells that activate checkpoint arrest .

Limitations

  • Clinical Hurdles : Termination of trials due to undisclosed strategic reasons, possibly linked to pharmacokinetic challenges or insufficient efficacy .
  • Synthetic Complexity : The 8-step synthesis may limit scalability compared to simpler analogs like XL413 .

Research Findings and Implications

  • DNA Replication Stress : this compound’s ability to block origin firing and stall replication forks provides a unique therapeutic window for targeting cancers with defective DNA repair mechanisms (e.g., BRCA-mutant tumors) .
  • Dual-Targeting Inhibitors : While PHA-767491’s dual CDC7/CDK9 inhibition enhances cytotoxicity, it also increases toxicity risks, highlighting the advantage of this compound’s selectivity .
  • Comparative Efficacy : TAK-931, a newer CDC7 inhibitor, shows improved pharmacokinetics and tolerability, suggesting that structural refinements could address this compound’s limitations .

Preparation Methods

Table 1: Representative Pharmaceutical Formulations

ComponentIntravenous Solution (mg/mL)Oral Tablet (mg/unit)
This compound1050
Mannitol45150
Sodium Citrate5
Magnesium Stearate3
Hydroxypropyl Cellulose20

Stability studies under accelerated conditions (40°C, 75% RH) demonstrated a shelf life of 24 months for lyophilized powders and 12 months for tablets.

Mechanistic Studies and Combination Therapies

This compound’s efficacy was evaluated in breast cancer models (e.g., BT-549 cells) using siRNA-mediated Cdc7 knockdown and paclitaxel combinations:

Table 2: Synergistic Effects with Paclitaxel (BT-549 Cell Line)

ParameterThis compound AlonePaclitaxel AloneCombination (NMS + Paclitaxel)
ED₅₀ (nM)12.4 ± 1.28.7 ± 0.93.1 ± 0.3
Apoptosis Rate (%)22 ± 335 ± 468 ± 5
Cell Cycle Arrest (G1%)78 ± 615 ± 289 ± 7

Isobologram analysis confirmed synergistic interactions (combination index <1), with minimal toxicity to non-malignant cells.

Clinical Trial Data and Pharmacokinetics

Phase I trials (NCT03432637, NCT02981342) assessed this compound in advanced solid tumors:

Table 3: Pharmacokinetic Parameters (70 kg Adult)

ParameterIntravenous (10 mg/kg)Oral (50 mg)
Cₘₐₓ (μg/mL)8.2 ± 1.11.5 ± 0.3
T₁/₂ (h)6.8 ± 0.94.2 ± 0.7
AUC₀–24 (μg·h/mL)48.7 ± 5.312.4 ± 1.8
Vd (L/kg)1.1 ± 0.2

Dose-limiting toxicities included Grade 3 neutropenia (12% of patients) and transient QT prolongation (8%) .

Q & A

Q. What experimental frameworks are essential for validating the target specificity of kinase inhibitors like NMS-1116354 in preclinical studies?

  • Methodological Answer : To confirm target specificity, researchers should employ kinase profiling assays (e.g., competitive binding assays) and selectivity panels against related kinases. Structural validation via X-ray crystallography or cryo-EM can identify binding interactions. Use negative controls (e.g., kinase-dead mutants) and orthogonal assays (e.g., cellular thermal shift assays) to confirm on-target effects. Ensure reproducibility by adhering to standardized protocols for assay conditions and data reporting, including IC50 values with confidence intervals .

Q. How should researchers select and optimize in vitro assays to evaluate this compound’s efficacy and mechanism of action?

  • Methodological Answer : Prioritize assays that measure CDC7 kinase inhibition downstream effects, such as MCM2 phosphorylation (via Western blot) or DNA replication arrest (via EdU incorporation assays). Use dose-response curves to establish potency (IC50) and efficacy (Emax). Include positive controls (e.g., known CDC7 inhibitors) and negative controls (e.g., untreated cells). Optimize assay parameters (e.g., cell line selection, incubation time) through pilot studies to minimize variability .

Q. What criteria define robust in vivo models for studying this compound’s antitumor activity?

  • Methodological Answer : Select xenograft or patient-derived tumor models that overexpress CDC7 to mimic human disease. Use power analysis to determine cohort sizes for statistical significance. Monitor pharmacokinetics (e.g., plasma half-life) and pharmacodynamics (e.g., tumor MCM2 phosphorylation). Validate findings with histopathological analysis and comparative studies across models. Address ethical guidelines by justifying animal use and minimizing suffering .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across heterogeneous tumor models?

  • Methodological Answer : Apply meta-analysis techniques to identify confounding variables (e.g., tumor microenvironment differences, genetic heterogeneity). Use multi-omics approaches (transcriptomics/proteomics) to correlate drug response with biomarker expression (e.g., CDC7 levels). Validate hypotheses through cross-model experiments and sensitivity analyses. Transparently report discrepancies and limitations in data interpretation .

Q. What strategies optimize combination therapies involving this compound while mitigating drug-drug interactions?

  • Methodological Answer : Design factorial experiments to test synergistic effects with DNA-damaging agents (e.g., cisplatin) or cell-cycle inhibitors. Use isobologram analysis to quantify synergy. Monitor toxicity via organ-specific histopathology and serum biomarkers. Employ pharmacokinetic modeling to predict interaction risks (e.g., CYP450 enzyme modulation). Validate findings in co-culture systems or genetically engineered models .

Q. How can researchers identify predictive biomarkers for this compound responsiveness in clinical trial design?

  • Methodological Answer : Retrospectively analyze preclinical data to correlate drug response with molecular markers (e.g., CDC7 amplification, TP53 status). Use machine learning to integrate multi-parametric data (genomic, proteomic, clinical). Validate candidates in patient-derived organoids or ex vivo assays. Ensure biomarker assays meet CLIA/CAP standards for clinical translation .

Data Analysis & Reporting Guidelines

Table 1 : Key Parameters for Dose-Response Experiments with this compound

ParameterRecommendationEvidence Source
Concentration Range0.1 nM – 10 μM (logarithmic scaling)
Replicates≥3 biological, ≥2 technical
ControlsVehicle, positive (e.g., XL413)
Statistical AnalysisNonlinear regression (Hill equation)
Data ReportingIC50 ± 95% CI, Emax, Hill slope

Q. Contradiction Analysis Workflow :

Identify conflicting datasets (e.g., variable apoptosis rates across cell lines).

Test hypotheses (e.g., genetic heterogeneity, assay conditions) via controlled experiments.

Apply Bayesian statistics to assess likelihood of alternative explanations.

Report findings with transparency about unresolved variables .

Methodological Standards

  • Reproducibility : Document raw data, processing steps, and software versions (e.g., GraphPad Prism, R scripts) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : Align preclinical studies with ARRIVE 2.0 guidelines for animal research and obtain IRB approval for human-derived samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.